molecular formula C10H11NO2S B12524955 N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide CAS No. 824984-07-8

N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide

Cat. No.: B12524955
CAS No.: 824984-07-8
M. Wt: 209.27 g/mol
InChI Key: XLOQLIJPVAXHCC-UHFFFAOYSA-N
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Description

N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide is an organic compound characterized by the presence of a phenyl group attached to a prop-2-en-1-ylidene moiety, which is further linked to a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide typically involves the reaction of 3-phenylprop-2-ynal with dimethyl malonate and a secondary amine such as pyrrolidine. The reaction is carried out in methanol under mild conditions, resulting in the formation of the target compound . Another method involves the slow evaporation technique, which is used to grow single crystals of similar compounds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reactant concentrations, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dimethyl malonate, secondary amines (e.g., pyrrolidine), and various thioketones and thioesters. The reactions are typically carried out in methanol or other suitable solvents under mild conditions.

Major Products Formed

The major products formed from these reactions include dimethyl 2-[3-(pyrrolidin-1-yl)-3-phenylprop-2-en-1-ylidene]malonate and various substituted thiazolo and tetrahydrothiazole derivatives .

Mechanism of Action

The mechanism of action of N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide involves its ability to participate in nucleophilic addition and cycloaddition reactions. The compound’s molecular targets include thioketones and thioesters, with which it forms stable adducts. The pathways involved in these reactions are characterized by the formation of intermediate enynes and subsequent nucleophilic attack by amines or other nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide include:

Properties

CAS No.

824984-07-8

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

N-cinnamylidenemethanesulfonamide

InChI

InChI=1S/C10H11NO2S/c1-14(12,13)11-9-5-8-10-6-3-2-4-7-10/h2-9H,1H3

InChI Key

XLOQLIJPVAXHCC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N=CC=CC1=CC=CC=C1

Origin of Product

United States

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